Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate
CAS No.: 91625-91-1
Cat. No.: VC16031650
Molecular Formula: C14H15NO5
Molecular Weight: 277.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91625-91-1 |
---|---|
Molecular Formula | C14H15NO5 |
Molecular Weight | 277.27 g/mol |
IUPAC Name | ethyl 3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate |
Standard InChI | InChI=1S/C14H15NO5/c1-3-18-13(16)12-11(15-14(17)19-4-2)9-7-5-6-8-10(9)20-12/h5-8H,3-4H2,1-2H3,(H,15,17) |
Standard InChI Key | RGZMKPIRUHKZJB-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)OCC |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic IUPAC name, ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate, delineates its core benzofuran ring system fused with a benzene and furan moiety. Key substituents include:
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Position 2: An ethoxycarbonyl group (–COOEt), forming a methyl ester.
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Position 3: An ethoxycarbonylamino group (–NHCOOEt), constituting a carbamate functionality.
The benzofuran scaffold is planar and aromatic, with the ester and carbamate groups introducing steric and electronic effects that influence solubility and reactivity . Computational modeling predicts moderate polarity due to the ester and carbamate groups, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Synthetic Routes and Methodologies
Core Benzofuran Synthesis
The benzofuran core is typically constructed via cyclization of o-hydroxyacetophenone derivatives. For example, reaction of substituted o-hydroxyacetophenones with chloroacetone under basic conditions yields 2-acetylbenzofurans, which can be further functionalized . Alternatively, Lewis acid-mediated cyclizations, such as BF3·OEt2-catalyzed reactions of enaminoesters with quinones, offer regioselective pathways to substituted benzofurans .
Representative Reaction Pathway:
Step | Reaction | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|---|
1 | Benzofuran cyclization | Chloroacetone, K2CO3, reflux | 65–75 | |
2 | Esterification | Ethanol, H2SO4, 80°C | 85–90 | |
3 | Carbamate formation | Ethyl chloroformate, Et3N | 70–80 |
Physicochemical Properties
While experimental data for this compound is unavailable, analogs suggest:
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Melting Point: Estimated 120–140°C (similar to ethyl 5-hydroxybenzofuran-3-carboxylate) .
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Solubility: Low in water (<0.1 mg/mL), moderate in ethanol (~10 mg/mL) .
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Spectroscopic Data:
Chemical Reactivity and Functionalization
Ester Hydrolysis
The ethoxycarbonyl groups undergo hydrolysis under acidic or basic conditions:
. This reactivity is exploitable for prodrug design or further derivatization.
Carbamate Stability
Carbamates are generally stable under physiological conditions but hydrolyze in strong acids/bases, releasing amines and CO2 . This property is critical for controlled drug release applications.
Table 2: Comparative Reactivity of Functional Groups
Group | Reaction | Conditions | Product |
---|---|---|---|
Ethyl ester | Hydrolysis | 1M NaOH, 80°C | Carboxylic acid |
Carbamate | Acidic hydrolysis | 2M HCl, reflux | Amine + CO2 |
Benzofuran ring | Electrophilic substitution | HNO3/H2SO4, 0°C | Nitro derivative |
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